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Clinical Trial Outcomes vs. Standard Care

Condition / Trial Standard Care Razuprotafib Key Efficacy Key Safety
Context Comparator Protocol Outcomes Findings

| Open-Angle Glaucoma or Ocular Hypertension (OAG/OHT) [1] | Latanoprost 0.005% monotherapy
(QD) | 4.0% ophthalmic solution, BID + Latanoprost QD for 28 days | Significantly greater IOP reduction
vs. latanoprost alone at Day 28 (7.95 £ 0.26 mmHg vs. 7.04 + 0.26 mmHg, p < 0.05) [1]. | Well tolerated.
Most common AE: transient conjunctival hyperemia (increased by 1.1 units on Efron scale at 2 hrs post-
dose) [1]. | | COVID-19 (Critically Ill Patients) [2] | Not fully specified; background care for COVID-19
ARDS. | Subcutaneous injection, 10 mg or 20 mg, for 7 days (I-SPY COVID Trial) | Trial discontinued for
futility. Challenging to administer; no significant efficacy was established [2]. | A modest blood pressure
reduction (approx. 4-5 mmHg) noted. 30% of patients discontinued due to disease-related hypotension [2]. |
| Extracorporeal Circulation (ECC) in Rats [3] | Sham procedure or placebo + ECC. | Single subcutaneous
dose prior to ECC (preclinical study). | No improvement in ECC-induced microcirculatory perfusion
disturbances or renal edema. Improved PaO2/FiO2 ratio and reduced lung inflammation [3]. | Induced an

immediate decrease in mean arterial pressure upon administration [3]. |
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Mechanism of Action and Experimental Protocols

Razuprotafib's mechanism and trial designs explain its varying outcomes across different conditions.

Drug Mechanism and Signaling Pathway

Razuprotafib is a potent and selective small-molecule inhibitor of Vascular Endothelial Protein Tyrosine
Phosphatase (VE-PTP) [4]. By inhibiting VE-PTP, the drug promotes the activation (phosphorylation) of
the Tie2 receptor on endothelial cells [1] [4]. Tie2 activation is crucial for maintaining vascular stability,
reducing inflammation, and decreasing endothelial hyperpermeability (leakage) [3]. This mechanism is

targeted at stabilizing blood vessels in different disease contexts.

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://www.smolecule.com/products/s541102?utm_src=pdf-body
https://www.smolecule.com/products/s541102?utm_src=pdf-body
https://www.medchemexpress.com/razuprotafib.html?srsltid=AfmBOop22LRUHyrGE_IvzJWQCZE2rUo4OdMFAXN13-9dQHQUsnUY3p0U
https://pmc.ncbi.nlm.nih.gov/articles/PMC8742526/
https://www.medchemexpress.com/razuprotafib.html?srsltid=AfmBOop22LRUHyrGE_IvzJWQCZE2rUo4OdMFAXN13-9dQHQUsnUY3p0U
https://pmc.ncbi.nlm.nih.gov/articles/PMC11989219/
https://www.smolecule.com/products/s541102?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C U | e Specifications & Pricing

Razuprotafib (AKB-9778)

Inhibits

Angiopoietin-1 (ANG1)

Binds and activates

Normally dephosphorylates

Tie2 Receptor

Enhanced Activation

Tie2 Phosphorylation

Vascular Stabilization

Reduced Permeability
Anti-inflammatory Effects

Click to download full resolution via product page

Key Clinical Trial Designs and Methodologies

¢ OAGIOHT Trial (Phase 2): This was a double-masked, randomized, placebo-controlled,
multicenter study [1]. Patients with OAG or OHT were randomized to receive either razuprotafib
4.0% BID + latanoprost 0.005% QD, razuprotafib QD + latanoprost, or placebo + latanoprost for 28
days. The primary endpoint was the change in mean diurnal intraocular pressure (IOP) from baseline
at Day 28 [1].
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e COVID-19 Trial (I-SPY COVID, Phase 2): This was an adaptive platform trial for critically il COVID-
19 patients. Razuprotafib was administered subcutaneously for 7 days. The trial used pre-defined
safety lead-in cohorts and stopping rules. It was discontinued after the second cohort due to
challenges with blood pressure monitoring and a high rate of discontinuation from disease-related
hypotension, not because of a primary efficacy analysis [2].

¢ Preclinical ECC Study: This study in rats investigated razuprotafib's effect on ECC-induced
microvascular dysfunction. Rats received a subcutaneous dose of razuprotafib or a placebo before
undergoing ECC or a sham procedure. Key assessments included intravital microscopy to measure
capillary perfusion and the wet-to-dry weight ratio of organs to measure edema [3].

Interpretation of Outcomes and Research Implications

The contrasting results highlight the importance of context when evaluating a drug's potential.

¢ Promising Target in Ophthalmology: The positive outcome in glaucoma aligns with the biological
role of the Tie2 pathway in regulating Schlemm's canal and aqueous humor outflow [1]. This
demonstrates a clear therapeutic application for the mechanism.

e Challenges in Acute Systemic Inflammation: The lack of clear benefit in ECC and COVID-19
studies suggests that solely stabilizing the endothelium may be insufficient to reverse complex,
multifactorial inflammatory and vascular injuries once they are established [3] [2].

o Safety and Tolerability Profile: The hypotensive effect observed in multiple studies is noted as a
downstream effect of Tie2 activation and nitric oxide production [3] [2]. While manageable in
ophthalmic use, this effect posed significant practical challenges in critically ill, hemodynamically
unstable COVID-19 patients [2].

How to Access Detailed Trial Information

For the most current information on clinical trials, including those that may be ongoing or completed but not

yet published in journals, you can use the following resources:

¢ ClinicalTrials.gov: This is a comprehensive database of privately and publicly funded clinical studies
conducted around the world.

e Sponsor Websites: Companies developing the drug, such as EyePoint Pharmaceuticals (which
now holds the rights to razuprotafib for ophthalmic use), often provide updates on their development
programs [5].
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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